N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
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Description
This compound is a complex organic molecule that contains several functional groups. It has a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. It also contains a trifluoromethoxy group, which is a strong electron-withdrawing group, and an ethanediamide group, which is a type of amide .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The morpholine ring could potentially be formed through a ring-closing reaction, while the trifluoromethoxy group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The morpholine ring and the trifluoromethoxy group would likely have a significant impact on the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The amide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The trifluoromethoxy group could potentially be replaced by a different group through a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the morpholine ring could make it more soluble in water, while the trifluoromethoxy group could increase its reactivity .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O4/c1-15-2-4-16(5-3-15)19(28-10-12-31-13-11-28)14-26-20(29)21(30)27-17-6-8-18(9-7-17)32-22(23,24)25/h2-9,19H,10-14H2,1H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNRYBDHYYJZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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